molecular formula C18H11NO4 B2568698 N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide CAS No. 708294-55-7

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide

Cat. No. B2568698
CAS RN: 708294-55-7
M. Wt: 305.289
InChI Key: USZRKEDNEMHKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), an amide group (-CONH2), and a chromen-2-one group (a bicyclic compound consisting of fused benzene and pyran rings with a carbonyl group at the 2-position) .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, the structure of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was confirmed by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy . The exact structure of “N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide” would need to be confirmed using similar techniques.

Scientific Research Applications

Synthesis and Cholinesterase Inhibitory Activity

Synthesis Pathway and Cholinesterase Inhibition : The research on N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide derivatives encompasses their synthesis and evaluation for potential biological activities. A notable study involved the synthesis of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives as cholinesterase inhibitors. The synthesis involved a series of reactions starting from salicylaldehyde derivatives and ethyl bromoacetate, leading to hydrolysis and amidation processes. The compounds were then subjected to reactions with benzyl halides to obtain the target compounds. Spectroscopic methods confirmed the structures of these derivatives. Some synthesized compounds demonstrated potent butyrylcholinesterase inhibition, with IC50 values ranging from 0.054 to 2.7 µM. Additionally, certain compounds exhibited significant inhibitory effects on Aβ self-aggregation, showcasing their potential in addressing Alzheimer's disease-related pathologies (Abedinifar et al., 2018).

Microwave-Assisted Synthesis

Microwave-Assisted Synthesis for Biological Activities : Another facet of research on N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide derivatives includes their microwave-assisted synthesis for biological applications. A study demonstrated the efficient synthesis of benzofuran-2-carboxamides using a microwave-assisted one-pot parallel approach. This method facilitated the rapid identification of biologically active compounds, with some derivatives showing significant anti-inflammatory, analgesic, and antipyretic activities. The study highlights the importance of innovative synthesis techniques in drug discovery and the potential therapeutic applications of benzofuran-2-carboxamide derivatives (Xie et al., 2014).

properties

IUPAC Name

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO4/c20-17-8-5-12-9-13(6-7-15(12)23-17)19-18(21)16-10-11-3-1-2-4-14(11)22-16/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZRKEDNEMHKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxochromen-6-yl)-1-benzofuran-2-carboxamide

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